Multi-step Synthesis from Acetanilide: One approach involves a multi-step synthesis starting from acetanilide. This method comprises Friedel-Crafts acetylation, Mannich reaction, cyanogenation, hydrolysis, and cyclization reactions to achieve the desired compound. []
Three-step Synthesis from Benzene and Succinic Anhydride: Another method utilizes benzene and succinic anhydride as starting materials. The synthesis proceeds through Friedel-Crafts acylation, nitration, and a final reaction with hydrazine hydrate in the presence of Raney nickel catalyst. [] This last step simultaneously reduces the nitro group on the benzene ring and facilitates cyclization.
Crystal Structure: Crystallographic studies of a closely related compound, (R)-(−)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, reveal that the asymmetric unit comprises two molecules linked by four intermolecular hydrogen bonds, forming infinite chains. []
Conformation: Although detailed structural analysis of 6-(4-aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one itself is limited in available literature, the related compound mentioned above exhibits distinct hydrogen bonding patterns compared to its non-methylated analogue, suggesting potential influences of substituents on molecular conformation. []
N-Substitution: The primary amino group on the phenyl ring can participate in reactions with electrophiles, allowing for the introduction of diverse substituents. This has been demonstrated through reactions with acyl chlorides, alkyl halides, and sulfonyl chlorides, leading to the formation of amides, alkyl amines, and sulfonamides, respectively. [, ]
Ring Modification: The pyridazinone ring can undergo reactions that modify its structure. For example, treatment with phosphorus oxychloride (POCl3) can lead to chlorination, replacing the carbonyl oxygen with chlorine. [, ] This transformation provides access to 3-chloropyridazine derivatives, which can be further functionalized.
Synthesis of Levosimendan: This compound is a key intermediate in the synthesis of Levosimendan, a drug used in the treatment of acute heart failure. [] The synthesis involves resolving the racemic mixture of 6-(4-aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one into its enantiomers and further derivatizing the desired enantiomer.
Development of Antitumor Agents: Derivatives of 6-(4-aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one have shown promising antitumor activity against various cancer cell lines, including lung, gastric, leukemia, and liver cancer cells. [] These findings highlight the potential of this compound as a scaffold for developing novel anticancer agents.
Exploration of Cardiovascular Effects: Research has explored the cardiovascular effects of 6-(4-aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one and its metabolites. [] While specific mechanisms remain under investigation, these studies suggest potential applications in understanding cardiovascular regulation and developing targeted therapies.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4